molecular formula C6H9BrO B6250370 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde CAS No. 55264-76-1

1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde

Cat. No. B6250370
CAS RN: 55264-76-1
M. Wt: 177
InChI Key:
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Description

1-Bromo-2,2-dimethylcyclopropane-1-carbaldehyde (1-BDC) is an organic compound, a brominated derivative of cyclopropane. It is a colourless liquid with a pungent odour. It has been widely used in organic synthesis, particularly in the preparation of organometallic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals, dyes, and other compounds.

Mechanism of Action

1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde acts as a nucleophilic reagent, allowing for the substitution of a bromine atom with an oxygen atom from DMSO. The reaction is typically catalyzed by a base, such as potassium carbonate or sodium hydroxide, which helps to activate the nucleophile and facilitate the reaction.
Biochemical and Physiological Effects
1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde has not been extensively studied for its biochemical or physiological effects. It is known to be toxic if inhaled or ingested, and has been classified as an irritant by the European Union. In laboratory settings, it should be handled with caution and appropriate protective equipment should be worn.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde in laboratory experiments is its relative ease of synthesis. The reaction is relatively simple and can be carried out at relatively low temperatures. Additionally, it can be used to synthesize a variety of compounds, including organometallic compounds, pharmaceuticals, and dyes.
However, there are some limitations to using 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde in laboratory experiments. It is a toxic compound and should be handled with caution. Additionally, the reaction requires the use of a catalyst, which can be expensive and difficult to obtain.

Future Directions

In the future, 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde could be used in a variety of applications, such as the synthesis of new catalysts for use in organic synthesis. Additionally, it could be used in the synthesis of new pharmaceuticals, dyes, and other compounds. It could also be used in the development of new materials for use in nanotechnology applications. Finally, it could be used to synthesize new polymers and other materials for use in a variety of applications.

Synthesis Methods

1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde can be synthesized from the reaction of 1-bromocyclopropane with dimethyl sulfoxide (DMSO) in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction, with the bromine atom being replaced by the oxygen atom of DMSO. The reaction is typically carried out at temperatures of between 70-80°C, and requires the use of a catalyst such as potassium carbonate or sodium hydroxide.

Scientific Research Applications

1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organometallic compounds, including those used in the development of new catalysts. It has also been used to prepare a variety of other compounds, such as pharmaceuticals, dyes, and polymers. In addition, it has been used in the synthesis of polymers and other materials for use in nanotechnology applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,2-dimethylcyclopropanecarboxylic acid", "thionyl chloride", "sodium bromide", "sodium hydroxide", "acetic anhydride", "pyridine", "chromic acid" ], "Reaction": [ "Step 1: Conversion of 2,2-dimethylcyclopropanecarboxylic acid to 2,2-dimethylcyclopropanecarbonyl chloride using thionyl chloride", "Step 2: Reaction of 2,2-dimethylcyclopropanecarbonyl chloride with sodium bromide in the presence of sodium hydroxide to yield 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid", "Step 3: Esterification of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid with acetic anhydride and pyridine to form the corresponding methyl ester", "Step 4: Oxidation of the methyl ester using chromic acid to yield 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde" ] }

CAS RN

55264-76-1

Product Name

1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde

Molecular Formula

C6H9BrO

Molecular Weight

177

Purity

95

Origin of Product

United States

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